Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Agricultural safener Physicochemical characterization Solid-state properties

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (CAS 61689-35-8) is a 1,2,4-thiadiazole derivative featuring a 3-ethoxycarbonyl group and a 5-phenyl substituent. This compound belongs to the class of 1,2,4-thiadiazoles—five-membered, electron-deficient heterocycles containing one sulfur and two nitrogen atoms that exhibit a broad spectrum of biological activities including neuroprotective, antibacterial, and anticancer properties.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 61689-35-8
Cat. No. B3054713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
CAS61689-35-8
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeySEAHRCSDOPUOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Phenyl-1,2,4-Thiadiazole-3-Carboxylate (CAS 61689-35-8): A Core 1,2,4-Thiadiazole Scaffold for Neuroprotective and Agrochemical Research


Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (CAS 61689-35-8) is a 1,2,4-thiadiazole derivative featuring a 3-ethoxycarbonyl group and a 5-phenyl substituent [1]. This compound belongs to the class of 1,2,4-thiadiazoles—five-membered, electron-deficient heterocycles containing one sulfur and two nitrogen atoms that exhibit a broad spectrum of biological activities including neuroprotective, antibacterial, and anticancer properties [1][2]. As an unsubstituted 5-phenyl analog, it serves as a well-characterized synthetic intermediate and a reference compound within a broader class of 5-aryl-1,2,4-thiadiazole-3-carboxylates, where substituent variation on the phenyl ring critically modulates both biological target engagement and physicochemical behavior [2].

Why Generic Substitution Fails: How Phenyl Ring Substituents Govern Safener Activity and Physicochemical Properties in 5-Aryl-1,2,4-Thiadiazole-3-Carboxylates


Within the 5-aryl-1,2,4-thiadiazole-3-carboxylate series, minor structural modifications to the phenyl ring produce striking differences in melting point, lipophilicity, and, most critically, agricultural safener efficacy. The unsubstituted parent compound (Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate) exhibits a melting point of 32–35 °C [1], whereas the p-chloro derivative melts at 98–99.5 °C and the p-cyano derivative at 172–173.5 °C [1]. These large differences in crystal lattice energy directly impact formulation handling. Furthermore, patent data demonstrate that while the p-chloro and p-cyano analogs provide substantial to nearly complete safening of crop plants against acetanilide herbicide injury, the unsubstituted phenyl compound was not identified among the preferred safeners, underscoring that the phenyl substituent is a critical determinant of in vivo biological activity [1]. Interchanging these compounds without accounting for substituent-dependent properties risks both experimental irreproducibility and functional failure.

Quantitative Evidence for Selecting Ethyl 5-Phenyl-1,2,4-Thiadiazole-3-Carboxylate Over Structural Analogs


Melting Point and Physical Form Differentiation Against the p-Chloro and p-Cyano Analogs

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is a low-melting solid (mp 32–35 °C) that can exist as an oil at ambient temperatures, whereas its p-chloro and p-cyano analogs are crystalline solids with substantially higher melting points [1]. This physical form difference is critical for handling, formulation, and purification protocol design.

Agricultural safener Physicochemical characterization Solid-state properties

Safener Activity: Substituted Analogs Demonstrate Crop Protection Efficacy; the Unsubstituted Scaffold is the Essential Synthetic Entry Point

In replicated greenhouse trials reported in US Patent 4,115,095, ethyl 5-(p-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate ('Compound 3') provided dose-dependent safening of rice, sorghum, and wheat against alachlor and butachlor injury [1]. At 8.96 kg/ha, Compound 3 reduced alachlor-induced rice inhibition from 100% to 50% at a low herbicide rate (0.56 kg/ha), and maintained substantial safening even at higher herbicide rates [1]. The unsubstituted phenyl compound (Example 2) serves as the synthetic starting scaffold from which these active safeners are derived via substituted benzonitrile precursors; it is explicitly listed as the model substrate for the cycloaddition route [1].

Herbicide safener Crop protection Acetanilide herbicides

LogP and Lipophilicity: Quantified Physicochemical Basis Differentiating This Scaffold from 1,3,4-Thiadiazole and Oxadiazole Isomers

The calculated ACD/LogP of ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is 3.14, with an ACD/LogD (pH 7.4) of 2.78, and an experimental log Kow of 2.26 [1]. These values place it in a lipophilicity range considered favorable for both passive membrane permeability and oral bioavailability according to Lipinski's guidelines . In contrast, the 1,2,4-oxadiazole bioisostere typically exhibits ~1 log unit lower lipophilicity due to the replacement of sulfur with oxygen, while 1,3,4-thiadiazole isomers present different hydrogen-bond acceptor profiles owing to altered nitrogen positioning within the ring .

Lipophilicity Drug-likeness Bioisosterism

Neuroprotective Scaffold Validation: 1,2,4-Thiadiazole Derivatives Inhibit Glutamate-Stimulated Ca2+ Uptake at 100 μM

1,2,4-Thiadiazole derivatives with varied phenyl ring substitutions have been systematically evaluated for their ability to inhibit glutamate-stimulated 45Ca2+ uptake into rat brain cortex synaptosomes—a primary screen for neuroprotective potential [1]. Compounds were initially screened at a single concentration of 100 μM, and those showing ≥50% inhibition of glutamate-induced Ca2+ uptake were advanced for full concentration-response analysis [1]. This screening cascade, established across multiple publications from the Perlovich and Bachurin groups (2012–2016), positions the 1,2,4-thiadiazole class as a validated neuroprotective chemotype [1][2]. The unsubstituted 5-phenyl compound serves as the baseline scaffold within this series.

Neuroprotection Glutamate excitotoxicity Ca2+ signaling

Synthetic Route Identity: A Well-Defined Cycloaddition Pathway Yielding This Specific Regioisomer

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is synthesized via a [3+2] cycloaddition of ethoxycarbonylnitrile sulfide (generated by thermolysis of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate) to benzonitrile [1]. This route yields the product in 62% (GC assay), with 33% isolated yield after chromatographic purification [1]. The unambiguous regiochemistry is established by the cycloaddition mechanism, which places the ethoxycarbonyl group exclusively at the 3-position and the phenyl group at the 5-position [1]. This contrasts with alternative synthetic approaches to 1,3,4-thiadiazoles, which proceed via entirely different retrosynthetic disconnections (e.g., thiosemicarbazide cyclization) and produce the alternative nitrogen-sulfur atom arrangement [2].

Synthetic chemistry Cycloaddition Nitrile sulfide

S1P1 Receptor Agonist Class Validation: 1,2,4-Thiadiazole Core Demonstrates Oral Efficacy Comparable to FTY720 in EAE Model

A medicinal chemistry program at GlaxoSmithKline identified novel 1,2,4-thiadiazole derivatives as potent, selective, and orally active S1P1 receptor agonists [1]. The lead compound 17g from this series demonstrated efficacy comparable to that of FTY720 (fingolimod) in the mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis at 1 mg/kg oral dosing [1]. The 1,2,4-thiadiazole core was critical for this activity, providing a suitable brain penetration profile (BBR > 0.5) and a favorable free fraction in plasma (Fu > 0.5%) [1]. Notably, parallel S1P1 agonist programs exploring oxadiazole and 1,3,4-thiadiazole scaffolds have reported distinct structure-activity relationships, confirming that the 1,2,4-regioisomeric arrangement is not interchangeable for this target [2].

S1P1 agonist Multiple sclerosis Immunomodulation

Best Research and Industrial Application Scenarios for Ethyl 5-Phenyl-1,2,4-Thiadiazole-3-Carboxylate


Agricultural Safener Development: Reference Scaffold for Substituent Scanning and SAR Programs

As demonstrated by US Patent 4,115,095, the 5-aryl-1,2,4-thiadiazole-3-carboxylate scaffold yields potent herbicide safeners when the phenyl ring bears electron-withdrawing substituents (p-Cl, p-CN), which provide substantial protection of rice, sorghum, and wheat against acetanilide herbicide injury [1]. The unsubstituted phenyl compound is the essential synthetic entry point for generating substituted analog libraries via the nitrile sulfide cycloaddition route. Researchers developing novel safeners should procure this compound as the reference baseline for comparative SAR studies, systematically varying the benzonitrile component to map substituent effects on safener potency [1].

Neurodegenerative Disease Drug Discovery: 1,2,4-Thiadiazole Scaffold for Glutamate Excitotoxicity Modulation

The 1,2,4-thiadiazole class has been validated in rat brain synaptosome assays as capable of inhibiting glutamate-stimulated Ca2+ uptake—a key pathogenic mechanism in Alzheimer's disease, stroke, and other neurodegenerative conditions [1]. Compounds demonstrating ≥50% inhibition at 100 μM in this primary screen are candidates for further characterization of concentration-dependent neuroprotection and passive membrane permeability (Permeapad™ barrier assay) [1]. The unsubstituted 5-phenyl derivative serves as the foundational scaffold for exploring phenyl ring substitutions aimed at optimizing the balance between neuroprotective potency and blood-brain barrier penetration [1][2].

Immunology Drug Discovery: 1,2,4-Thiadiazole Core for Orally Active S1P1 Receptor Agonists

The 1,2,4-thiadiazole chemotype has been confirmed as a viable core for selective S1P1 receptor agonists with oral efficacy in the mouse EAE model of multiple sclerosis—matching the performance of the clinically approved drug FTY720 [1]. The scaffold's demonstrated brain penetration (BBR > 0.5) and desirable free fraction in plasma (Fu > 0.5%) make it a compelling starting point for CNS-penetrant immunomodulator programs [1]. Medicinal chemistry teams should select the 1,2,4-thiadiazole isomer over the 1,3,4-thiadiazole or oxadiazole alternatives when S1P1-mediated lymphocyte sequestration with CNS exposure is the therapeutic goal [1][2].

Physicochemical Research: Impact of Heteroatom Substitution on Solid-State and Solution-Phase Properties

The pronounced melting point differences across the 5-aryl-1,2,4-thiadiazole-3-carboxylate series (32–35 °C for the unsubstituted phenyl compound vs. 98–99.5 °C for p-Cl and 172–173.5 °C for p-CN [1]) provide an instructive dataset for studying the impact of aryl halide and cyano substitution on crystal lattice stabilization. The unsubstituted compound's low melting point and oil-like consistency at ambient conditions also make it suitable for experimental thermodynamic studies (DSC, solubility, solvation) that inform drug design and formulation strategies [1][2].

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